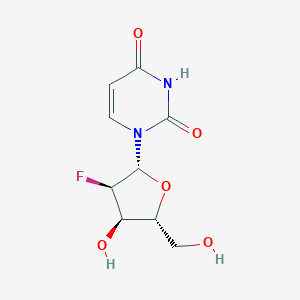

2'-Deoxy-2'-fluorouridine

Vue d'ensemble

Description

2’-Deoxy-2’-fluorouridine is a nucleoside analog . It inhibits the replication of wild-type viruses by binding to the viral RNA . It has been shown to inhibit the replication of resistant mutants in vitro, and this inhibition can be reversed by increasing the concentration of 2’-deoxy-2’-fluorouridine . It also binds to duplexes of dsDNA with high affinity and specificity .

Synthesis Analysis

The synthesis of 2’-Deoxy-2’-fluorouridine was achieved by bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-d-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety .Molecular Structure Analysis

The molecular formula of 2’-Deoxy-2’-fluorouridine is C9H11FN2O5 . Its average mass is 246.192 Da and its mono-isotopic mass is 246.065201 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2’-Deoxy-2’-fluorouridine are not detailed in the search results, it’s known that nucleoside analogs like 2’-Deoxy-2’-fluorouridine can interact with biological systems, particularly with enzymes and nucleic acids, leading to inhibition of viral replication .Physical And Chemical Properties Analysis

The molecular formula of 2’-Deoxy-2’-fluorouridine is C9H11FN2O5 . Its average mass is 246.192 Da and its mono-isotopic mass is 246.065201 Da .Applications De Recherche Scientifique

Pharmaceutical Intermediate

2’-Deoxy-2’-fluorouridine is an important intermediate in the production of various medicines . It is used in the synthesis of several drugs, contributing to the development of new treatments .

Chemical Synthesis

The compound plays a crucial role in chemical synthesis. For instance, it is used in the production process of 2’-deoxy-2’-fluorouridine, which involves the reaction of 1-ß-D-Arabinofuranosyluracil with a trifluoromethanesulfonylating agent .

Anti-HIV Agent

2’-Deoxy-2’-fluorouridine has been synthesized as a potential anti-HIV agent . The compound showed promising antiviral activity against HIV-1 infection in HEK293T cells .

Neuropeptide Binding

2’-Deoxy-2’-fluorouridine is used in the synthesis of 2’-fluoro-Spiegelmers, which are oligonucleotide probes that bind to neuropeptides . This has potential applications in neuroscience research .

Regiospecific Cleavage of RNA

Oligonucleotide probes containing 2’-deoxy-2’-fluoronucleosides are used for regiospecific cleavage of RNA by RNase H from Escherichia coli . This is a valuable tool in molecular biology research .

Cancer Research

2’-Deoxy-2’-fluorouridine is being studied for its potential use in cancer research. Its ability to interfere with DNA replication makes it a candidate for use in chemotherapy .

Mécanisme D'action

Target of Action

2’-Deoxy-2’-fluorouridine is a nucleoside analog that primarily targets the enzyme uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is responsible for the synthesis of uridine and thymidine nucleotides .

Mode of Action

The compound interacts with its target by mimicking the natural substrates of the enzyme, thereby inhibiting the normal function of the enzyme . The fluorine atom in the compound alters its electronic and steric parameters, transforming the lipophilicity, pharmacodynamic, and pharmacokinetic properties of these moieties . The fluorine atom restricts the oxidative metabolism of drugs and provides enzymatic metabolic stability towards the glycosidic bond of the nucleoside .

Biochemical Pathways

The inhibition of uridine phosphorylase by 2’-Deoxy-2’-fluorouridine affects the pyrimidine salvage pathway . This results in a decrease in the synthesis of uridine and thymidine nucleotides, which are essential for DNA synthesis . The imbalance in the deoxynucleotide pool, particularly the dATP/dTTP ratio, disrupts DNA synthesis and repair, leading to lethal DNA damage .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 2462 . It is soluble in DMSO .

Result of Action

The primary molecular effect of 2’-Deoxy-2’-fluorouridine is the disruption of DNA synthesis and repair, which leads to lethal DNA damage . This can result in the inhibition of cell growth and replication, making the compound potentially useful in cancer treatment .

Action Environment

The action, efficacy, and stability of 2’-Deoxy-2’-fluorouridine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability can be influenced by temperature, as it is recommended to be stored at 2-8℃ for 2 years .

Safety and Hazards

2’-Deoxy-2’-fluorouridine is considered hazardous. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is also suspected of causing genetic defects . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYWFOZZIZEEKJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999738 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-fluorouridine | |

CAS RN |

784-71-4 | |

| Record name | 2'Fluoro-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 2â??-deoxy-2â??-fluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-FLUORO-2'-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2YC903QW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2'-Deoxy-2'-fluorouridine?

A1: The molecular formula of 2'-Deoxy-2'-fluorouridine is C9H11FN2O5, and its molecular weight is 246.19 g/mol. []

Q2: What is known about the crystal structure of 2'-Deoxy-2'-fluorouridine?

A2: X-ray crystallography studies have revealed that 3',5'-diacetyl-2'-deoxy-2'-fluorouridine, a derivative of dUfl, adopts a syn conformation. [] Furthermore, crystal structures of both 2'-deoxy-2'-fluorouridine and 2'-deoxy-2'-fluorocytidine have been determined. [, ]

Q3: How does the fluorine atom at the 2' position influence the conformation of dUfl?

A3: The presence of fluorine at the 2' position significantly influences the conformational preference of dUfl. NMR studies and DFT calculations suggest that the fluorine atom induces a preference for the C3'-endo sugar pucker conformation, stabilized by a weak intramolecular C-H···F hydrogen bond. This conformation is similar to that observed in natural RNA, making it a valuable tool for RNA research. [, ]

Q4: How does the 2'-fluoro substitution affect the stability of the glycosidic bond in nucleoside analogs like 2,5,6-trichloro-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)benzimidazole?

A4: While the 2'-fluoro substitution was intended to increase the stability of the glycosidic bond in 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) analogs, it did not improve their metabolic stability in vivo. []

Q5: What are the common methods for synthesizing 2'-Deoxy-2'-fluorouridine and its derivatives?

A5: 2'-Deoxy-2'-fluorouridine can be synthesized by reacting a protected 1-β-D-arabinofuranosyluracil derivative with sulfuryl fluoride (SO2F2) in the presence of an organic base, followed by deprotection. [, , ] Another approach involves fluorination of uridine 2'-thioethers using xenon difluoride or (diethylamino)sulfur trifluoride. [, ] Enzymatic synthesis using thermostable purine and pyrimidine nucleoside phosphorylases has also been successfully employed. []

Q6: Does dUfl act as a substrate for any enzymes involved in nucleic acid metabolism?

A8: Research suggests that 2'-Deoxy-2'-fluorouridine-5'-triphosphate (dUflTP) can act as a substrate for E. coli RNA polymerase, albeit with lower efficiency compared to the natural substrate UTP. This substitution requires the presence of Mn2+ as a divalent cation instead of Mg2+. [, , ] Additionally, 2'-Deoxy-2'-fluorouridine-5'-phosphate (dUflMP) serves as an alternative substrate for thymidylate synthetase from Escherichia coli K12, although with a lower affinity compared to the natural substrate dUMP. []

Q7: What is known about the antiviral activity of dUfl and its derivatives?

A9: While dUfl itself has shown moderate antiviral activity against HIV-1, some of its N3-substituted derivatives have been found to be inactive. [, , ] Conversely, purine 2'-deoxy-2'-fluororibosides synthesized from dUfl exhibited potent anti-influenza virus activity, particularly those with a 2-amino group on the purine ring. []

Q8: Are there any studies investigating the anticancer potential of dUfl or its derivatives?

A10: Yes, studies have explored the anticancer activity of dUfl analogs. Specifically, 2'-deoxy-2'-fluoro-6-iodo-UMP demonstrated covalent inhibition of human orotidine 5'-monophosphate decarboxylase (ODCase), a key enzyme in pyrimidine biosynthesis and a target for anticancer therapy. []

Q9: Is there any information available on the toxicity and safety profile of 2'-Deoxy-2'-fluorouridine?

A11: While the provided research highlights the potential therapeutic applications of dUfl and its derivatives, information regarding its toxicity and safety profile is limited. One study indicates that 2'-deoxy-2'-fluorocytidine, a related compound, inhibits the growth of human lymphoblastic cell lines in culture and is incorporated primarily into DNA. [] Further research is crucial to thoroughly evaluate the safety and potential adverse effects of dUfl before its application in clinical settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)

![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)

![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)